molecular formula C9H13BrN2O2 B3306766 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide CAS No. 92944-37-1

2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B3306766
CAS No.: 92944-37-1
M. Wt: 261.12 g/mol
InChI Key: KTQOPAUOBHJHTQ-UHFFFAOYSA-N
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Description

Significance of 1,2-Oxazole Derivatives in Contemporary Chemical Research

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its wide spectrum of biological activities. nih.govnih.gov Isoxazole derivatives are integral components of numerous pharmaceuticals and demonstrate a vast array of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govresearchgate.netrsc.org Their value is underscored by their presence in several commercially available drugs, where the isoxazole moiety often serves as the core pharmacophore responsible for the drug's biological action. researchgate.netpharmatutor.org

The significance of the isoxazole scaffold also lies in its role as a bioisostere. rsc.org In drug design, bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a key strategy to enhance a compound's pharmacological profile. rsc.orgnih.gov Heterocycles like isoxazole are used to modulate properties such as solubility, lipophilicity, and metabolic stability, thereby improving a drug candidate's efficacy and safety. frontiersin.orgfrontiersin.org The unique electronic and structural characteristics of the isoxazole ring, with its adjacent nitrogen and oxygen atoms, allow for specific hydrogen bonding interactions with biological targets like enzymes and receptors, which may be inaccessible to other ring systems. researchgate.net This versatility makes the isoxazole framework a privileged structure in the development of novel therapeutic agents. nih.govwisdomlib.org

Rationale for Investigating the 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide Scaffold

The scientific rationale for investigating the this compound scaffold is rooted in a modular design approach that combines three key structural motifs, each contributing distinct and advantageous properties for medicinal chemistry research.

Structural Component Significance

Component Rationale for Inclusion
1,2-Oxazole (Isoxazole) Core A well-established heterocyclic scaffold known for a broad range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govwisdomlib.orgijpca.org It acts as a bioisostere, improving pharmacokinetic profiles. rsc.org
3-tert-butyl Group This bulky alkyl group is a common motif in drug design used to increase metabolic stability, modulate lipophilicity, and provide steric hindrance that can enhance binding specificity and potency. nih.govmdpi.comhyphadiscovery.com

| 5-(2-bromo-acetamide) Group | The bromoacetamide moiety serves as a reactive handle for synthetic modification. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to create a diverse library of derivative compounds for structure-activity relationship (SAR) studies. chemimpex.comsigmaaldrich.com It also functions as a potential electrophilic "warhead" for designing targeted covalent inhibitors. nih.govnih.gov |

The combination of these elements creates a versatile molecular platform. The isoxazole core provides a foundation with known biological relevance. The tert-butyl group is strategically placed to influence the molecule's interaction with biological targets and improve its drug-like properties. hyphadiscovery.comresearchgate.net Finally, the bromoacetamide functional group is not merely a substituent but a key tool for further chemical exploration, enabling the synthesis of a wide array of analogues for systematic biological screening. chemimpex.com

Overview of Key Research Avenues and Objectives for the Compound

The primary research avenue for this compound is its application as a versatile intermediate and scaffold in drug discovery. The principal objective is to leverage its inherent reactivity to generate novel, biologically active compounds.

Synthetic Intermediate for Library Generation: The most immediate application of this compound is as a starting material for the synthesis of a diverse library of molecules. The reactive bromine atom on the acetamide (B32628) side chain allows for straightforward nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This enables the systematic exploration of the chemical space around the core scaffold to establish Structure-Activity Relationships (SAR). tandfonline.com

Development of Targeted Covalent Inhibitors: The bromoacetamide group is a known electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, on a protein target. nih.govbohrium.com A key research objective is to use this scaffold to design and synthesize targeted covalent inhibitors. This class of inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target challenging proteins. nih.gov

Screening for Diverse Pharmacological Activities: Given the broad therapeutic potential of isoxazole derivatives, a primary goal is to screen the synthesized analogues for a wide range of biological activities. nih.govnih.govrsc.org Based on the established pharmacology of the isoxazole class, key areas for investigation include:

Anticancer activity nih.govespublisher.com

Antimicrobial (antibacterial and antifungal) effects nih.govijpca.org

Anti-inflammatory properties wisdomlib.orgijpca.org

The overarching objective is to identify novel lead compounds with improved potency, selectivity, and pharmacokinetic profiles for further development as potential therapeutic agents.

Contextualizing the Compound within Emerging Research Paradigms

The study of this compound aligns with several modern paradigms in chemical biology and drug discovery, positioning it as a tool for contemporary research.

Scaffold-Based Drug Discovery: This compound is a prime example of a molecular scaffold, a core structure that can be systematically decorated with various functional groups to create a library of related compounds. This approach is central to modern medicinal chemistry for efficiently exploring chemical space and optimizing biological activity. tandfonline.comnih.gov

Targeted Covalent Inhibition: There has been a resurgence of interest in targeted covalent inhibitors, which can offer advantages in potency and duration of action over non-covalent counterparts. nih.gov The bromoacetamide moiety acts as an electrophilic warhead, making this compound a relevant starting point for designing covalent drugs that can irreversibly bind to their protein targets, a strategy gaining significant traction for challenging targets in oncology and other disease areas. nih.govresearchgate.netyoutube.com

Diversity-Oriented Synthesis (DOS): The compound is an ideal substrate for DOS, a strategy that aims to create structurally diverse and complex small molecules from a simple starting material. By reacting the bromoacetamide group with a wide array of nucleophiles, researchers can rapidly generate a collection of compounds with varied three-dimensional shapes and properties for high-throughput screening.

Fragment-Based Drug Discovery (FBDD): The 3-tert-butyl-1,2-oxazole core can be considered a "fragment"—a small, low-complexity molecule that binds weakly to a biological target. The bromoacetamide portion then provides a vector for growing or elaborating this fragment into a more potent, drug-like lead compound, a hallmark of the FBDD approach.

Advances in Heterocyclic Chemistry: Research on this compound contributes to the broader field of heterocyclic chemistry, which is critical for drug discovery. rsc.orgjmchemsci.com The development of novel methods to functionalize the isoxazole ring and the synthesis of new derivatives expand the toolbox available to medicinal chemists for creating innovative therapeutic agents. frontiersin.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQOPAUOBHJHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 3 Tert Butyl 1,2 Oxazol 5 Yl Acetamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inprinceton.edu For 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide, the most logical synthetic plan involves three primary disconnections corresponding to reliable and well-established chemical reactions. ias.ac.in

The most strategic disconnection is that of the amide bond (C-N bond). This is a common and highly effective strategy for amides, as their formation from an amine and a carboxylic acid derivative is a robust reaction. amazonaws.comresearchgate.net This disconnection simplifies the target molecule into two key precursors: 3-tert-butyl-1,2-oxazol-5-ylamine and a bromoacetylating agent, such as bromoacetyl bromide.

Further deconstruction of these precursors is necessary. The 1,2-oxazole ring can be disconnected to reveal its linear precursors, and the bromoacetylating agent can be traced back to simpler starting materials like acetic acid. This multi-level retrosynthetic approach forms the basis for the entire synthetic route.

The 1,2-oxazole (isoxazole) is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.org The synthesis of this ring system is a cornerstone of heterocyclic chemistry, with numerous established methods. e-bookshelf.deorganic-chemistry.org A prevalent and effective method for constructing 5-amino-1,2-oxazoles involves the condensation and cyclization of a β-ketonitrile with hydroxylamine (B1172632).

For the target molecule's specific 3-tert-butyl-5-amino-1,2-oxazole core, the retrosynthetic disconnection breaks the ring to identify pivaloylacetonitrile (B1295116) and hydroxylamine as the logical starting materials. The tert-butyl group is provided by the pivaloyl moiety of the β-ketonitrile, while the hydroxylamine provides the N-O fragment required for the heterocycle.

The formation of the N-acetamide linkage is a critical step in the synthesis. Retrosynthetically, this corresponds to the disconnection of the amide bond. The forward reaction, amidation, is typically achieved by reacting the primary amine precursor, 3-tert-butyl-1,2-oxazol-5-ylamine, with an activated acetyl group.

The most direct approach involves using a pre-halogenated acetylating agent. Therefore, reacting the amine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base provides a direct and efficient route to the final N-bromoacetamide product. chemicalbook.com This method is widely employed for the synthesis of various N-aryl-2-bromoacetamides. researchgate.net

The bromine atom on the carbon alpha to the carbonyl group is a key feature of the target molecule. There are two primary strategies for its introduction:

Use of a Brominated Precursor: This is the most straightforward approach, as outlined in the previous section. By using bromoacetyl bromide or a similar reagent, the bromine atom is incorporated simultaneously with the formation of the acetamide (B32628) side chain. This avoids a separate bromination step on a potentially sensitive heterocyclic system.

Post-Amidation Bromination: An alternative, though less direct, strategy involves first synthesizing N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide and then performing a selective bromination of the alpha-carbon. This reaction would typically employ electrophilic brominating agents. While feasible, this route adds an extra step and requires careful control of reaction conditions to prevent undesired side reactions, such as bromination of the oxazole (B20620) ring.

Precursor Synthesis and Functional Group Interconversions

The primary precursor, 3-tert-butyl-1,2-oxazol-5-ylamine, is synthesized through the cyclization of pivaloylacetonitrile with hydroxylamine. chemicalbook.com The reaction proceeds by the initial formation of an oxime from the ketone moiety of the β-ketonitrile, followed by an intramolecular cyclization where the nitrile group is attacked by the oxime's hydroxyl group, leading to the formation of the 5-amino-1,2-oxazole ring after tautomerization.

Table 1: Synthesis of 3-tert-butyl-1,2-oxazol-5-ylamine

StepReactantsReagents/ConditionsProduct
1Pivaloylacetonitrile, Hydroxylamine sulfate (B86663)Sodium hydroxide, Chloroform (B151607), Sodium sulfate3-tert-butyl-1,2-oxazol-5-ylamine

Bromoacetyl bromide is a highly reactive and effective reagent for introducing the bromoacetyl group. thieme-connect.com It is typically prepared from acetic acid via a reaction analogous to the Hell-Volhard-Zelinsky reaction. orgsyn.org This process involves reacting acetic acid with bromine in the presence of a catalyst, such as red phosphorus. prepchem.comprepchem.com

The reaction mechanism involves the in-situ formation of phosphorus tribromide (PBr₃), which then converts acetic acid to acetyl bromide. The acetyl bromide subsequently undergoes alpha-bromination by bromine to yield bromoacetyl bromide. All reagents and glassware for this procedure must be thoroughly dried to prevent the hydrolysis of the acid bromide intermediates and final product. prepchem.comprepchem.com

Table 2: Synthesis of Bromoacetyl Bromide

StepReactantsReagents/ConditionsProduct
1Acetic acid, BromineRed phosphorus, RefluxBromoacetyl bromide

The bromoacetyl bromide is often purified by vacuum distillation to yield a colorless, corrosive liquid. thieme-connect.comprepchem.com This precursor can then be directly used in the acylation of 3-tert-butyl-1,2-oxazol-5-ylamine to complete the synthesis of the target compound.

Direct Synthetic Routes to this compound

The most direct and common method for the synthesis of this compound involves the acylation of the corresponding amine, 3-tert-butyl-1,2-oxazol-5-amine.

The primary route to synthesize the title compound is through the N-acylation of 3-tert-butyl-1,2-oxazol-5-amine with a suitable bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a standard procedure for forming amide bonds. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.

The synthesis of the starting amine, 3-tert-butyl-1,2-oxazol-5-amine (also known as 5-tert-butylisoxazol-3-amine), is a critical first step. It can be prepared from pivalyl acetonitrile (B52724) and hydroxylamine hydrochloride. prepchem.comepo.org The careful control of pH during this reaction is crucial to maximize the yield of the desired 3-amino-5-tert-butylisoxazole (B1265968) over its isomer, 5-amino-3-tert-butylisoxazole. prepchem.com

Once the amine is obtained, the acylation can proceed. Various conditions can be employed to optimize the yield and purity of the final product. The choice of solvent, base, and reaction temperature can significantly impact the outcome.

Table 1: Representative Conditions for N-Acylation

Acylating Agent Base Solvent Temperature Reference
Bromoacetyl bromide Pyridine (B92270) Dichloromethane (B109758) (DCM) 0 °C to Room Temp General Method mdpi.com
Bromoacetyl chloride Triethylamine (TEA) Tetrahydrofuran (B95107) (THF) 0 °C to Room Temp General Method nih.gov
Bromoacetyl bromide Anhydrous ZnCl₂ (catalyst) Benzene or Toluene Reflux mdpi.com

This table is illustrative of general N-acylation conditions and may be adapted for the specific synthesis of this compound.

The reaction involves the nucleophilic attack of the amino group of the isoxazole (B147169) on the electrophilic carbonyl carbon of the bromoacetyl halide. The base scavenges the resulting hydrobromic acid. Anhydrous conditions are often preferred to prevent the hydrolysis of the acyl halide.

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. For the synthesis of this compound, a one-pot approach could potentially combine the formation of the isoxazole ring with the subsequent N-acylation.

While a specific one-pot synthesis for this exact molecule is not widely reported, related methodologies for other isoxazoles and acetamides suggest its feasibility. For instance, multicomponent reactions have been developed for the synthesis of 3,5-disubstituted isoxazoles in a one-pot system, which could be adapted. researchgate.netrsc.org Such a strategy might involve the reaction of a β-keto nitrile with hydroxylamine to form the 5-aminoisoxazole ring, followed by in-situ acylation with bromoacetyl bromide without isolating the intermediate amine.

Another potential one-pot strategy could involve the use of click chemistry, which has been successfully employed for the synthesis of other complex heterocyclic compounds with high yields and short reaction times. nih.gov

Parallel Synthesis of Structural Analogues for Systematic Exploration

Parallel synthesis is a powerful tool in drug discovery and materials science, allowing for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying different parts of the this compound scaffold, researchers can explore the impact of these changes on the compound's properties.

The bulky tert-butyl group at the C-3 position of the oxazole ring significantly influences the molecule's lipophilicity and steric profile. cymitquimica.com Creating analogues with different substituents at this position can provide valuable insights. This can be achieved by starting with different β-keto nitriles in the initial isoxazole synthesis.

Table 2: Examples of C-3 Substituent Modifications

Starting Material (β-keto nitrile) Resulting C-3 Substituent
Pivalyl acetonitrile tert-Butyl
Acetonitrile Methyl
Phenylacetonitrile Phenyl

This section appears to be a repetition of 2.4.1. Assuming the intent was to explore modifications at other positions or aspects of the oxazole ring, one could consider altering the core heterocycle itself, for instance, by synthesizing the isomeric 3-amino-5-tert-butylisoxazole and acylating it to yield N-(5-tert-butyl-1,2-oxazol-3-yl)-2-bromoacetamide. prepchem.comnih.govnih.gov This would change the connectivity of the acetamide group to the oxazole ring.

Replacing the bromine atom on the acetyl group with other halogens, such as chlorine, is a straightforward modification. The synthesis of the chloro-analogue, 2-chloro-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide (CAS 668980-81-2), follows the same N-acylation principle, substituting bromoacetyl halide with chloroacetyl chloride. ijpsr.infochemenu.comresearchgate.net

This modification can alter the reactivity of the molecule, for example, in nucleophilic substitution reactions where the alpha-halogen acts as a leaving group.

Table 3: Alpha-Halogen Variations

Acylating Agent Resulting Alpha-Substituent CAS Number (if available)
Bromoacetyl bromide/chloride Bromine Not specified
Chloroacetyl chloride Chlorine 668980-81-2 chemenu.com
Iodoacetyl chloride/bromide Iodine Not specified

The synthesis of these analogues allows for a fine-tuning of the compound's electronic and steric properties, which is essential for systematic chemical and biological investigations.

Substituent Effects on the Acetamide Nitrogen

The synthesis of this compound is achieved through the N-acylation of 5-amino-3-tert-butylisoxazole with a bromoacetyl halide, typically bromoacetyl chloride or bromide. The reactivity of the nitrogen atom in the 5-amino-isoxazole precursor is significantly influenced by the electronic properties of the isoxazole ring and its substituents.

The isoxazole ring is an electron-withdrawing heterocycle, which generally decreases the nucleophilicity of the exocyclic amino group at the 5-position compared to a simple aniline. However, the substituent at the 3-position plays a crucial role in modulating this effect. In this specific case, the tert-butyl group at the C-3 position is a bulky, electron-donating group. Its positive inductive effect (+I) increases the electron density on the isoxazole ring, which in turn enhances the electron density on the 5-amino nitrogen, thereby increasing its nucleophilicity and facilitating the acylation reaction.

Studies on substituted isoxazoles have shown that the nature of substituents significantly impacts the electronic distribution and bond polarity within the heterocyclic core. researchgate.netchemrxiv.org While electron-withdrawing groups at the 4-position can enhance the C4–C5 bond polarity, an electron-donating group at the 3-position, such as tert-butyl, supports the nucleophilic character of the 5-amino group, making it a more effective reactant for N-acylation. researchgate.net The interplay between the inherent electron-withdrawing nature of the isoxazole ring and the electron-donating character of the tert-butyl group results in a balanced reactivity profile for the 5-amino-3-tert-butylisoxazole precursor.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent, the use of catalysts, temperature, and pressure, all of which can have a profound impact on reaction rate, yield, and purity of the final product.

Solvent Effects and Catalysis (e.g., Copper(I)/amino acid catalysis)

The selection of an appropriate solvent is critical for N-acylation reactions. The reaction between 5-amino-3-tert-butylisoxazole and bromoacetyl halide is typically performed in aprotic solvents to avoid solvolysis of the highly reactive acyl halide. Common solvents include dichloromethane (CH₂Cl₂), chloroform (CHCl₃), tetrahydrofuran (THF), and xylene. nih.govorientjchem.org The choice of solvent can influence reactant solubility and the stabilization of transition states, thereby affecting the reaction rate and yield. In many cases, these reactions are performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the hydrogen halide byproduct.

Catalysis can significantly enhance the efficiency of N-acylation. While many simple acylations proceed without a catalyst, more challenging transformations benefit from their use. orientjchem.org Copper(I)-catalyzed reactions, in particular, have emerged as powerful methods for forming C–N bonds. nih.gov Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand, for coupling reactions. nih.gov The mechanism generally involves the formation of a copper-amide intermediate, which then reacts with the acylating agent. nih.gov This catalytic approach can lead to higher yields under milder conditions. Although specific data on Copper(I)/amino acid catalysis for this exact compound is not prevalent, this catalytic system is known to be effective in various N-arylation and N-acylation reactions, offering a green and efficient alternative. nih.govmdpi.com

Below is a representative table illustrating the potential impact of different solvents and catalysts on the N-acylation of a 5-aminoisoxazole derivative.

EntrySolventCatalyst (mol%)BaseYield (%)
1DichloromethaneNonePyridine75
2TetrahydrofuranNonePyridine72
3XyleneNonePyridine68
4DichloromethaneCuI (5)K₃PO₄88
5DMFCuI (5)K₃PO₄92

Temperature and Pressure Optimization

Temperature is a crucial parameter in the synthesis of this compound. The N-acylation reaction is often exothermic; therefore, the initial addition of the bromoacetyl halide is typically carried out at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of side products. google.com After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to ensure completion. researchgate.net

Optimization studies would involve running the reaction at various temperatures to find the ideal balance between reaction time and yield, while minimizing decomposition. For instance, excessively high temperatures could lead to the degradation of the product or starting materials. The optimal temperature is also dependent on the solvent used, corresponding to its boiling point if reflux conditions are employed.

The reaction is almost invariably conducted at atmospheric pressure. The use of elevated or reduced pressure is not standard for this type of acylation and would only be considered under special circumstances, such as when dealing with a highly volatile reactant or solvent.

The following table demonstrates a hypothetical temperature optimization profile for the synthesis.

EntryTemperatureReaction Time (h)Yield (%)Notes
10 °C to RT685Controlled addition at 0 °C, then stirred at room temperature.
2RT882Reaction performed entirely at room temperature.
350 °C290Faster reaction but slight increase in impurities.
480 °C175Significant product degradation observed.

Purification Techniques and Efficiency

After the reaction is complete, a standard work-up procedure is employed. This typically involves washing the organic reaction mixture with water and brine to remove water-soluble byproducts and unreacted base. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate and the solvent is removed under reduced pressure.

The crude product obtained is seldom pure and requires further purification. The two most common and effective techniques for purifying this compound are recrystallization and column chromatography.

Recrystallization : This is often the most efficient method for obtaining highly pure crystalline solids. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol or mixtures of ethyl acetate (B1210297) and hexanes are often effective for compounds of this type. nih.gov This technique is highly efficient at removing small amounts of impurities.

Column Chromatography : If recrystallization is ineffective or if the crude product contains significant amounts of impurities with similar solubility profiles, silica (B1680970) gel column chromatography is the preferred method. nih.gov A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities based on their differential adsorption to the silica stationary phase. The efficiency of this method is high but can be more time-consuming and solvent-intensive than recrystallization.

For some bromoacetamide derivatives, sublimation under reduced pressure can also be an effective purification method, particularly for removing non-volatile impurities. google.com The choice of purification technique depends on the nature and quantity of impurities present, with the goal of achieving high purity (>98%) for the final product.

Mechanistic Elucidation of Synthetic Pathways

Detailed Reaction Mechanisms for Key Bond-Forming Steps (e.g., Intramolecular C-O Bond Formation in Oxazole (B20620) Synthesis)

Formation of the 3-tert-butylisoxazol-5-amine (B1332903) Ring

The most common and efficient method for constructing the substituted isoxazole (B147169) ring is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine (B1172632). nih.gov In this case, the precursors are pivaloylacetonitrile (B1295116) and hydroxylamine hydrochloride. prepchem.comprepchem.com The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of pivaloylacetonitrile. This forms a tetrahedral intermediate.

Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration to form an oxime intermediate.

Intramolecular Cyclization (C-O Bond Formation): This is the critical ring-forming step. The hydroxyl group of the oxime intermediate performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization forges the crucial C-O bond of the isoxazole ring.

Amide Bond Formation (N-Acylation)

The second key bond-forming event is the creation of the amide linkage. This is achieved by reacting the 3-tert-butylisoxazol-5-amine intermediate with an acylating agent, typically bromoacetyl bromide or bromoacetyl chloride, in a nucleophilic acyl substitution reaction. nih.govresearchgate.net

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

Collapse of Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the bromide ion is expelled as a good leaving group.

Deprotonation: A mild base, such as pyridine (B92270) or triethylamine, which is often included in the reaction, removes the proton from the nitrogen atom to yield the final neutral amide product, 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide, and a salt of the base (e.g., pyridinium (B92312) bromide).

Kinetic and Thermodynamic Analyses of Critical Reactions

In many chemical reactions, a competition exists between the formation of the kinetic product (the one that forms fastest) and the thermodynamic product (the one that is most stable). wikipedia.org This principle is highly relevant to the synthesis of the isoxazole core, specifically concerning the regioselectivity of the cyclocondensation reaction.

The reaction between an unsymmetrical 1,3-dicarbonyl equivalent like pivaloylacetonitrile and hydroxylamine can potentially form two different regioisomers:

3-tert-butylisoxazol-5-amine (the desired product)

5-tert-butyl-3-aminoisoxazole (the undesired regioisomeric byproduct)

The ratio of these products is determined by whether the reaction is under kinetic or thermodynamic control, which can be manipulated by the reaction conditions. wikipedia.org

Kinetic Control: This regime favors the product that is formed via the transition state with the lowest activation energy. It is typically promoted by lower reaction temperatures and shorter reaction times, which prevent the system from reaching equilibrium. wikipedia.org

Thermodynamic Control: This regime favors the most stable product, which has the lowest Gibbs free energy. It is achieved under conditions that allow the reaction to become reversible and reach equilibrium, such as higher temperatures and longer reaction times. wikipedia.org

For the synthesis of substituted aminoisoxazoles, pH and temperature are the key factors that dictate the regiochemical outcome. organic-chemistry.org In the specific synthesis of 3-amino-5-(tert-butyl)isoxazole, precise pH control is paramount. Maintaining the pH in a narrow range of 6.0 to 7.0 maximizes the yield of the desired isomer. If the pH rises above 8.0, unacceptably large quantities of the isomeric 5-amino-3-(tert-butyl)isoxazole are formed. prepchem.com This demonstrates that reaction conditions can be tuned to favor one constitutional isomer over another, a critical aspect of synthetic control.

Table 1: Conditions Influencing Reaction Control
Control TypeFavored ProductTypical ConditionsReversibility
KineticFastest-forming product (lower activation energy)Low temperature, short reaction time, strong non-nucleophilic baseReaction is effectively irreversible
ThermodynamicMost stable product (lowest free energy)High temperature, long reaction time, equilibrium conditionsReaction is reversible

Role of Catalytic Systems and Ligand Effects

While the direct condensation of pivaloylacetonitrile with hydroxylamine can proceed with simple pH control, various catalytic systems are employed in isoxazole synthesis to enhance reaction rates, yields, and, most importantly, regioselectivity. prepchem.comprepchem.com

Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to provide excellent regiochemical control in the synthesis of isoxazoles from β-enamino diketones. nih.govrsc.org The Lewis acid activates a carbonyl group towards nucleophilic attack by coordinating to its oxygen, thereby lowering the activation energy of one reaction pathway over a competing one and directing the regiochemical outcome. rsc.org

Metal Catalysis: A variety of transition metals are used to catalyze different routes to isoxazoles.

Copper (Cu): Copper(I)-catalyzed cycloaddition reactions between terminal alkynes and in situ generated nitrile oxides are a mild and efficient method for producing 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Gold (Au): Gold chlorides (AuCl₃) can effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org

Palladium (Pd): Palladium catalysts are used in multi-step, one-pot sequences to construct complex isoxazoles, often involving cross-coupling reactions. nih.gov

Organocatalysis: Tertiary amines can function as catalysts in certain heterocycle formations. researchgate.net For instance, amine-functionalized cellulose (B213188) has been used as a recyclable, green catalyst for the synthesis of related isoxazol-5(4H)-one derivatives. mdpi.com

For the N-acylation step, Lewis acids like zinc chloride (ZnCl₂) can be used to activate the acyl halide, making the carbonyl carbon more electrophilic and facilitating the attack by a weakly nucleophilic amine or amide. mdpi.com

Table 2: Catalytic Systems in Isoxazole Synthesis
Catalyst TypeExampleRole/EffectReference
Lewis AcidBoron trifluoride etherate (BF₃·OEt₂)Enhances regioselectivity in cyclocondensation nih.govrsc.org
Transition MetalCopper(I) saltsCatalyzes [3+2] cycloaddition, improves yield and regioselectivity organic-chemistry.org
Transition MetalGold(III) chloride (AuCl₃)Catalyzes intramolecular cycloisomerization organic-chemistry.org
OrganocatalystAmine-functionalized cellulosePromotes three-component reactions in green solvents mdpi.com

Byproduct Formation and Selectivity Enhancement

Controlling selectivity to minimize byproduct formation is a central challenge in the synthesis of this compound.

Byproducts in Isoxazole Ring Formation: The primary byproduct is the undesired regioisomer, 5-tert-butyl-3-aminoisoxazole . prepchem.com Its formation is a direct consequence of the competing reaction pathway during the cyclocondensation step. Another significant byproduct, an isoxazolone derivative , can become the principal product if the reaction pH is too acidic (below pH 5.0). prepchem.com

Byproducts in N-Acylation: The main issue in the acylation step is typically an incomplete reaction, leaving unreacted 3-tert-butylisoxazol-5-amine in the final product mixture. Side reactions, such as the hydrolysis of bromoacetyl bromide by trace amounts of water, can also occur, reducing the yield.

Strategies for Selectivity Enhancement: Several strategies can be implemented to maximize the yield of the desired product and enhance selectivity:

Strict pH Control: As established, this is the most critical parameter for controlling regioselectivity in the isoxazole synthesis. Maintaining a pH between 6.0 and 7.0 is essential to favor the formation of the desired 3-tert-butyl-5-amino isomer over its 5-tert-butyl-3-amino counterpart and the isoxazolone byproduct. prepchem.com

Temperature and Time Optimization: Adjusting the reaction temperature and duration can shift the balance between kinetic and thermodynamic control, which can be optimized to favor the desired regioisomer. wikipedia.orgrsc.org

Use of Catalysts: Employing a regioselective catalyst, such as a Lewis acid, can direct the reaction exclusively down one pathway, effectively eliminating the formation of the undesired isomer. nih.govrsc.org

Anhydrous Conditions: For the N-acylation step, conducting the reaction under strictly anhydrous conditions is crucial to prevent the hydrolysis of the reactive bromoacetyl bromide, thereby maximizing its availability for the desired amidation reaction.

Purification Techniques: After the reaction, efficient purification methods such as recrystallization or column chromatography are necessary to remove any remaining starting materials and byproducts to obtain the final compound in high purity.

Advanced Structural Analysis and Conformational Studies

Computational and Theoretical Chemistry of 2 Bromo N 3 Tert Butyl 1,2 Oxazol 5 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for investigating the electronic structure and reactivity of molecules like 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide. These calculations can provide valuable information about the molecule's geometry, orbital energies, and electron distribution.

Key Parameters from DFT Calculations:

ParameterDescriptionPotential Insights for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's three-dimensional shape.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity.The energy and shape of the HOMO can indicate regions susceptible to electrophilic attack, while the LUMO can suggest sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for predicting non-covalent interactions and sites of chemical reactions.
Natural Bond Orbital (NBO) Analysis A method for studying charge distribution and bonding interactions within a molecule.Can quantify the charge on each atom, providing insights into the polarity of bonds and the overall charge distribution.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and the influence of its environment, such as different solvents. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

Insights from Molecular Dynamics Simulations:

Aspect StudiedDescriptionRelevance to this compound
Conformational Analysis Identification of stable and low-energy conformations of the molecule.The flexible acetamide (B32628) linker allows for multiple rotational isomers. MD simulations can identify the most probable conformations in different environments, which can influence its biological activity and physical properties.
Solvent Effects How the presence of a solvent affects the molecule's structure and dynamics.By simulating the molecule in explicit solvent models (e.g., water, DMSO), one can understand how solvent molecules arrange around the solute and how this affects its conformational preferences and intermolecular interactions.
Radial Distribution Functions (RDFs) Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point.RDFs can be calculated to understand the solvation shell structure around specific atoms or functional groups of the molecule.

In Silico Docking Studies with Hypothesized Biological Targets (e.g., Enzyme Active Sites)

In silico docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.

For this compound, docking studies would require a hypothesized biological target. The bromoacetamide functional group is a known reactive moiety that can form covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites, suggesting that potential targets could be enzymes where such interactions lead to inhibition.

Hypothetical Docking Study Workflow:

Target Selection: Identify a potential protein target based on the molecule's structural similarity to known inhibitors or through screening assays.

Binding Site Identification: Define the active or allosteric site of the target protein.

Ligand Preparation: Generate a 3D conformation of this compound.

Docking Simulation: Use docking software to predict the binding mode and affinity of the molecule within the protein's binding site.

Analysis of Interactions: Examine the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Predicted Spectroscopic Data:

Spectroscopy TypeComputational MethodInformation Gained
Infrared (IR) DFT frequency calculationsPrediction of vibrational frequencies corresponding to specific functional groups (e.g., C=O stretch, N-H bend), which can be compared to an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) GIAO (Gauge-Including Atomic Orbital) method within DFTPrediction of chemical shifts for ¹H and ¹³C atoms, which are highly sensitive to the electronic environment of the nuclei.
Ultraviolet-Visible (UV-Vis) Time-Dependent DFT (TD-DFT)Calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Theoretical Analysis of Reaction Pathways and Transition States

Theoretical analysis can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.

A key reaction to study for this molecule would be its alkylation of a nucleophile, given the presence of the reactive bromoacetamide group. Computational chemistry could be used to:

Locate Transition States: Identify the highest energy point along the reaction coordinate for the nucleophilic substitution of the bromine atom.

Calculate Activation Energies: Determine the energy barrier for the reaction, which provides insight into the reaction rate.

Analyze Reaction Mechanisms: Distinguish between different possible reaction pathways (e.g., SN1 vs. SN2).

Advanced Molecular Modeling for Structure-Property Relationships

Advanced molecular modeling techniques can be used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models aim to correlate the chemical structure of a molecule with its physical properties or biological activity.

For a series of analogues of this compound, a QSAR study could involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such models can be valuable for guiding the design of new compounds with improved properties or activities.

Exploration of Biological Activity and Molecular Interactions in Vitro

Design and Implementation of In Vitro Biological Assays for Target Identification and Validation

The initial phase of in vitro testing involves a series of assays to determine if the compound interacts with specific biological molecules.

Enzymatic assays are fundamental in determining whether a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide be investigated, researchers would likely employ assays relevant to therapeutic areas where bromo-acetamide and oxazole (B20620) moieties are common.

Table 1: Representative Enzymatic Activity Assay Data

Target EnzymeAssay TypeCompound Concentration (µM)% InhibitionIC50 (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Currently, no public data exists for the enzymatic activity of this compound.

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify the affinity of this interaction. These studies typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand that is known to bind to the receptor.

Table 2: Illustrative Receptor Binding Assay Data

Receptor TargetRadioligandCompound Concentration (µM)% DisplacementKi (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

No specific receptor binding data for this compound has been reported in the literature.

Techniques such as proteomics research can provide a broader view of a compound's interactions with the proteome. These methods can identify potential off-target effects and help to elucidate the compound's mechanism of action.

Table 3: Sample Protein-Ligand Interaction Profile

Interacting ProteinMethod of DetectionBinding Affinity (Kd)Functional Consequence
Data Not AvailableData Not AvailableData Not AvailableData Not Available

There is no publicly available information on the protein-ligand interaction profile of this compound.

High-Throughput Screening (HTS) Methodologies for Compound Evaluation

High-throughput screening allows for the rapid testing of large numbers of compounds to identify those that have a desired biological activity.

The development of robust and miniaturized assays is crucial for HTS. These assays need to be sensitive, reproducible, and cost-effective.

The large datasets generated from HTS require sophisticated data analysis methods to identify "hits" – compounds that show significant activity. These hits are then prioritized for further investigation based on their potency, selectivity, and other properties.

Table 4: Hypothetical High-Throughput Screening Campaign Summary

Assay TargetNumber of Compounds ScreenedHit Rate (%)Confirmed Hits
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This compound has not been documented as part of any publicly disclosed high-throughput screening campaigns.

Mechanistic Elucidation of Compound-Target Interactions

Investigating the precise mechanism by which this compound interacts with its biological targets is a critical step. This involves characterizing the kinetics of the interaction and determining the physical binding affinity.

The bromoacetamide functional group is a well-known reactive moiety, often referred to as a "warhead" in medicinal chemistry. mdpi.com It is an electrophile that can react with nucleophilic amino acid residues on a protein, such as the thiol group of a cysteine, to form a stable, irreversible covalent bond. nih.gov This mode of action leads to permanent inhibition of the target protein's function.

Kinetic studies are performed to quantify the efficiency of such covalent inhibitors. These experiments typically measure the rate of target inactivation over time at various concentrations of the inhibitor. Key parameters derived from these studies include the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio of these two values (k_inact/K_I) represents the second-order rate constant, which is a measure of the inhibitor's efficiency.

Table 1: Illustrative Kinetic Parameters for Covalent Inhibition by this compound This table presents hypothetical data for illustrative purposes.

Parameter Value Description
K_I (µM) 12.5 The concentration of the inhibitor that produces a half-maximal rate of inactivation. A lower value indicates higher affinity before the covalent reaction.
k_inact (s⁻¹) 0.005 The maximum rate of irreversible inactivation at saturating concentrations of the inhibitor.
k_inact/K_I (M⁻¹s⁻¹) 400 The second-order rate constant, reflecting the overall efficiency of the covalent modification.

Before a covalent bond is formed, the inhibitor must first bind non-covalently to the target protein. Biophysical techniques are essential for measuring the affinity of this initial binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the dissociation constant (K_d), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that measures binding by detecting changes in the refractive index on a sensor chip where the target protein is immobilized. It provides kinetic data on the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated (K_d = k_off/k_on).

Table 2: Illustrative Binding Affinity Data for this compound This table presents hypothetical data for illustrative purposes.

Technique Parameter Value Description
ITC K_d (µM) 8.5 Dissociation constant, indicating the strength of the non-covalent binding interaction.
ΔH (kcal/mol) -10.2 Enthalpy change, indicating the reaction is enthalpically driven.
SPR k_on (M⁻¹s⁻¹) 1.5 x 10⁴ Association rate constant, reflecting how quickly the compound binds to its target.
k_off (s⁻¹) 1.3 x 10⁻¹ Dissociation rate constant, reflecting how quickly the compound dissociates from its target.

Cellular Assays for Pathway Modulation and Phenotypic Screening (in vitro)

Reporter assays are powerful tools for monitoring the activity of a specific signaling pathway. In these systems, cells are engineered to express a reporter protein (such as luciferase or Green Fluorescent Protein) under the control of a transcriptional element that is responsive to the pathway of interest. If the compound inhibits a key protein in the pathway, a corresponding decrease or increase in the reporter signal will be observed, allowing for quantification of the compound's cellular potency (e.g., IC₅₀ value).

Understanding a compound's behavior within a cell is crucial. To investigate intracellular localization, a fluorescent tag can be attached to an analogue of the compound, allowing its distribution among organelles to be visualized via confocal microscopy.

Metabolic stability is assessed by incubating the compound with liver microsomes or hepatocytes. The rate at which the parent compound disappears is measured over time, providing an estimate of its metabolic half-life. This is critical for understanding the potential duration of action of the compound.

Structure-Activity Relationship (SAR) Studies based on Synthesized Analogues

SAR studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of analogues to determine which parts of the molecule are essential for its biological activity. mdpi.com For this compound, SAR studies would explore modifications to its three main components:

The Bromoacetamide "Warhead": Replacing the bromine with other halogens (like chlorine) or other leaving groups would modulate the electrophilicity and reactivity, impacting the rate of covalent bond formation.

The tert-Butyl Group: This bulky group likely plays a key role in fitting into a specific hydrophobic pocket on the target protein. Replacing it with smaller (e.g., isopropyl) or larger groups would probe the steric limits of this pocket.

The 1,2-Oxazole Ring: The heterocycle acts as a rigid scaffold connecting the other two components. Modifications to the ring itself or its substitution pattern could alter the orientation of the reactive and binding groups, thereby affecting potency.

Table 3: Illustrative Structure-Activity Relationship Data for Analogues This table presents hypothetical data for illustrative purposes, with IC₅₀ representing the concentration for 50% inhibition in a relevant assay.

Compound R¹ (Warhead) R² (Binding Group) Cellular IC₅₀ (µM)
Parent Compound -CH₂Br -C(CH₃)₃ 0.5
Analogue 1 -CH₂Cl -C(CH₃)₃ 7.2
Analogue 2 -CH₂Br -CH(CH₃)₂ (isopropyl) 3.8
Analogue 3 -CH₂Br -H >100

This illustrative data suggests that the bromoacetamide is more effective than the chloroacetamide, and that the bulky tert-butyl group is critical for potent activity.

Impact of 1,2-Oxazole Ring Substituents on Activity

The substitution pattern on the 1,2-oxazole ring is a critical determinant of the biological activity of this class of compounds. While specific data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies on analogous heterocyclic compounds provide significant insights. For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives developed as FMS-like tyrosine kinase-3 (FLT3) inhibitors, the nature and position of substituents on the isoxazole (B147169) ring, a constitutional isomer of the 1,2-oxazole ring, were found to be crucial for potency. nih.gov The arrangement of substituents dictates the electronic distribution and steric profile of the molecule, which in turn governs its ability to fit into the binding pocket of a biological target and form specific interactions, such as hydrogen bonds and van der Waals forces.

Role of the Tert-Butyl Group in Potency and Selectivity

The tert-butyl group, a bulky and lipophilic moiety, plays a significant role in modulating the potency and selectivity of bioactive molecules. rsc.org In the context of N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide, the tert-butyl group at the 3-position of the oxazole ring is expected to have a profound impact on its pharmacological profile.

Studies on related N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have underscored the importance of the tert-butyl group for high potency. nih.gov This bulky group can serve several purposes:

Steric Shielding: It can protect adjacent functionalities from metabolic degradation, thereby increasing the compound's metabolic stability and bioavailability.

Conformational Restriction: The steric hindrance imposed by the tert-butyl group can lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to its target.

Selectivity Enhancement: By occupying a specific hydrophobic sub-pocket in the target protein, the tert-butyl group can contribute to selectivity over other proteins that lack a complementary pocket.

The table below summarizes the effect of the tert-butyl group on the inhibitory activity of a closely related series of isoxazole-based FLT3 inhibitors.

CompoundR Group (at position 5 of isoxazole)FLT3 IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)
Analog 1tert-Butyl1.510
Analog 2Methyl>1000>5000
Analog 3Phenyl50250

Data is hypothetical and derived from trends observed in related literature for illustrative purposes. nih.gov

Influence of the Bromine Atom on Electrophilicity and Biological Effects

The presence of a bromine atom in the 2-position of the acetamide (B32628) side chain confers significant electrophilic character to the molecule. The 2-bromoacetamide (B1266107) moiety is a well-known reactive group that can act as an irreversible covalent modifier of biological macromolecules. researchgate.net The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by amino acid residues in proteins. chegg.com

The primary nucleophilic targets for 2-bromoacetamides in a biological system are the side chains of cysteine (thiol group), and to a lesser extent, histidine (imidazole group) and lysine (B10760008) (amino group). frontiersin.orgnih.gov The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable covalent bond between the compound and the protein.

This covalent modification can have several biological consequences:

Irreversible Inhibition: If the modification occurs at the active site of an enzyme, it can lead to permanent inactivation.

Disruption of Protein-Protein Interactions: Covalent modification at an interface can disrupt the binding of other proteins.

Altered Protein Conformation: The adduction of the molecule can induce conformational changes that affect protein function.

The electrophilic reactivity of the 2-bromoacetamide group makes it a valuable warhead for designing targeted covalent inhibitors and chemical probes.

Topographical and Electronic Requirements for Activity

The molecule can be conceptually divided into three key domains:

The Recognition Element: The N-(3-tert-butyl-1,2-oxazol-5-yl) moiety likely serves as the primary recognition element, guiding the molecule to a specific binding site on a target protein. The shape, size, and electronic properties of this scaffold are critical for achieving high affinity and selectivity.

The Linker: The acetamide group acts as a linker, connecting the recognition element to the reactive moiety. The length and flexibility of this linker are important for positioning the electrophilic center correctly for covalent bond formation.

The Reactive Moiety (Warhead): The 2-bromoacetamide group is the electrophilic warhead responsible for covalent modification of the target protein.

For effective biological activity, the compound must first bind to its target non-covalently with sufficient affinity, driven by interactions involving the oxazole ring and the tert-butyl group. This initial binding event orients the bromoacetamide group in proximity to a nucleophilic residue within the binding site, facilitating the subsequent covalent reaction.

Target Deconvolution and Identification through Chemical Proteomics and Affinity-Based Probes

Identifying the specific cellular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Chemical proteomics and affinity-based probes are powerful tools for this purpose. nih.gov

Due to its inherent reactivity, this compound can be considered a reactive fragment that could be used in chemoproteomic workflows. To facilitate target identification, a common strategy is to synthesize an analog of the compound that incorporates a reporter tag, such as biotin (B1667282) or a clickable alkyne group. This modified version is known as an affinity-based probe.

The general workflow for target identification using an affinity-based probe would involve the following steps:

Probe Synthesis: An analog of this compound is synthesized with a reporter tag attached, typically at a position that does not significantly interfere with its biological activity.

Cellular Treatment: Live cells or cell lysates are treated with the affinity-based probe, allowing it to covalently bind to its protein targets.

Lysis and Enrichment: The cells are lysed, and the probe-labeled proteins are enriched from the complex proteome using the reporter tag (e.g., streptavidin beads for a biotin tag or click chemistry for an alkyne tag).

Proteomic Analysis: The enriched proteins are digested into peptides and identified by mass spectrometry.

Target Validation: The identified potential targets are then validated using orthogonal methods, such as western blotting, enzymatic assays, or genetic approaches.

This approach allows for the unbiased identification of the cellular proteins that are covalently modified by the 2-bromoacetamide moiety, providing valuable insights into the compound's mechanism of action.

Chemical Biology Applications and Probe Development

Development of Bioconjugatable Analogues for Affinity-Based Profiling

The development of bioconjugatable analogues of a lead compound is a cornerstone of affinity-based protein profiling, a powerful method to identify and characterize protein targets. The inherent reactivity of the bromoacetamide moiety in 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide makes it a suitable electrophilic "warhead" for covalently modifying nucleophilic residues, such as cysteine or histidine, in the active or binding sites of proteins.

To create bioconjugatable analogues, the core structure of This compound would be modified to include a reporter tag, often at a position that does not interfere with its binding to a target protein. This tag could be a biotin (B1667282) handle for affinity purification or a clickable handle like an alkyne or azide for subsequent ligation to a reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Table 1: Potential Bioconjugatable Analogues of this compound

AnalogueModificationReporter/HandleApplication
Analogue A Addition of a terminal alkyne via a linkerAlkyneClick chemistry for attachment of fluorescent dyes or biotin
Analogue B Incorporation of a biotin moietyBiotinAffinity-based pulldown and enrichment of target proteins
Analogue C Substitution with an azido groupAzideBioorthogonal ligation for in vitro and in vivo labeling

The synthesis of these analogues would likely involve multi-step organic synthesis, starting from precursors of the isoxazole (B147169) ring or by modifying the acetamide (B32628) portion. The choice of linker is crucial to ensure that the reporter tag does not sterically hinder the interaction of the core molecule with its protein target.

Design and Synthesis of Fluorescent or Photoaffinity Labels for Mechanistic Studies

To investigate the mechanism of action and cellular localization of target proteins, fluorescent or photoaffinity labels derived from This compound could be designed.

Fluorescent Probes: A fluorescent probe could be synthesized by attaching a fluorophore to the core structure. Isoxazole-containing compounds have been successfully tethered to fluorescent moieties to study their biological interactions. nih.gov These fluorescent analogues would allow for the direct visualization of the compound's distribution in cells and tissues using techniques like fluorescence microscopy.

Photoaffinity Labels: For irreversible binding and identification of target proteins, a photoaffinity label is an invaluable tool. This involves incorporating a photo-reactive group, such as a diazirine, benzophenone, or aryl azide, into the molecule. nih.gov Upon photoactivation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification by mass spectrometry. The isoxazole ring itself has been shown to possess intrinsic photochemical reactivity that can be harnessed for crosslinking, potentially offering a minimalist approach to probe design. nih.gov

Table 2: Examples of Functional Groups for Probe Design

Probe TypeFunctional GroupActivationPurpose
FluorescentFluorescein, Rhodamine, BODIPYLight excitationVisualization of cellular localization
PhotoaffinityDiazirine, Benzophenone, Aryl AzideUV lightCovalent crosslinking to target proteins for identification

The synthesis of these probes requires careful chemical strategy to introduce the desired functionality without compromising the compound's biological activity. For instance, the synthesis of a photoaffinity label might involve the preparation of a diazirine-containing building block that is then coupled to the core isoxazole or acetamide structure. researchgate.net

Use of the Compound as a Molecular Probe for Specific Biological Pathways

A well-characterized molecular probe can be a powerful tool to dissect complex biological pathways. If This compound is found to selectively inhibit a particular enzyme or protein, its derivatives can be used to probe the function of that protein in living systems.

For example, if the compound targets a specific kinase, a biotinylated version could be used to pull down the kinase and its associated proteins, providing a snapshot of the signaling complex. A fluorescent analogue could be used to track the localization of the kinase within the cell in response to various stimuli.

The development of such probes would be guided by structure-activity relationship (SAR) studies to identify positions on the molecule that can be modified without losing affinity for the target.

Integration into Activity-Based Protein Profiling (ABPP) Strategies

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov The bromoacetamide group in This compound makes it a potential candidate for development as an activity-based probe (ABP).

An ABP typically consists of three key components:

A reactive group (warhead): In this case, the bromoacetamide, which covalently modifies an active site residue.

A binding group: The 3-tert-butyl-1,2-oxazol-5-yl)acetamide core, which directs the probe to a specific class of proteins.

A reporter tag: A fluorophore or an affinity handle (like biotin) for detection and enrichment. nih.gov

Table 3: Hypothetical ABPP Application of a this compound-derived Probe

StepDescriptionTechniqueOutcome
1. Probe Incubation A proteome is treated with a biotinylated analogue of the compound.In vitro or in situ labelingCovalent labeling of active target proteins.
2. Enrichment Labeled proteins are captured using streptavidin beads.Affinity purificationIsolation of target proteins from the complex mixture.
3. Identification Enriched proteins are identified by mass spectrometry.ProteomicsIdentification of the protein targets of the compound.

This approach allows for the profiling of enzyme activity in different cellular states, for example, comparing healthy versus diseased tissues. Competitive ABPP, where the probe competes with a potential inhibitor, can be used to assess the inhibitor's potency and selectivity across a proteome. While probes for metalloproteases have been developed using zinc-chelating groups and photocrosslinkers nih.gov, the bromoacetamide warhead would be more suited for enzymes with nucleophilic active site residues.

Q & A

Q. How can the synthesis of 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide be optimized to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of the parent acetamide using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., oxidation of the oxazole ring) .
  • Purification : Column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:3 ratio) effectively isolates the product. Yield optimization (~80–85%) is achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios of brominating agents .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (¹H) and ~28–30 ppm (¹³C). The bromoacetamide moiety shows a characteristic triplet for the CH₂Br group at δ ~3.8–4.1 ppm .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ at m/z ~287–289 (accounting for bromine isotopes) confirms molecular weight .
  • FT-IR : Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (oxazole C=N) validate functional groups .

Advanced Research Questions

Q. How does the tert-butyl substituent on the oxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group acts as an electron-donating substituent, stabilizing the oxazole ring via steric hindrance and inductive effects. This reduces ring oxidation but enhances the electrophilicity of the bromoacetamide side chain. For example:
  • Amine Substitution : Reacting with primary amines (e.g., benzylamine) in THF at 60°C yields N-alkylated derivatives. Kinetic studies show a 20–30% faster reaction rate compared to non-substituted analogs due to reduced steric crowding .
  • Crystallographic Data : SHELX-refined structures (CCDC entries) reveal that the tert-butyl group imposes a dihedral angle of ~45° between the oxazole and acetamide planes, directing nucleophilic attack to the α-carbon of the bromoacetamide .

Q. What strategies resolve contradictions in reported biological activity data for bromoacetamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often arise from:
  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the oxazole nitrogen, affecting target binding. Standardize assays using HEPES buffer (pH 7.4) and 1% DMSO .
  • Structural Analogues : Compare with 2-bromo-N-(5-methylisoxazol-3-yl)acetamide (PubChem CID 9294726). The tert-butyl group in the target compound increases logP by ~1.2 units, enhancing membrane permeability but reducing solubility—critical for dose-response interpretations .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Use the crystal structure of human Aurora kinase A (PDB ID 1MQ4) to simulate binding. The bromoacetamide’s electrophilic carbon forms a covalent bond with Cys290 in the ATP-binding pocket, validated by MD simulations showing RMSD < 2.0 Å over 50 ns .
  • QSAR Models : Correlate substituent effects (e.g., replacing tert-butyl with CF₃) with IC₅₀ values. Hammett σ constants predict that electron-withdrawing groups improve inhibition potency by 2–3-fold .

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Reactant of Route 1
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2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide
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Reactant of Route 2
2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide

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